1-(3-Chlorophenyl)-3-pyridin-3-ylurea 1-(3-Chlorophenyl)-3-pyridin-3-ylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11048988
InChI: InChI=1S/C12H10ClN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol

1-(3-Chlorophenyl)-3-pyridin-3-ylurea

CAS No.:

Cat. No.: VC11048988

Molecular Formula: C12H10ClN3O

Molecular Weight: 247.68 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-pyridin-3-ylurea -

Specification

Molecular Formula C12H10ClN3O
Molecular Weight 247.68 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-pyridin-3-ylurea
Standard InChI InChI=1S/C12H10ClN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17)
Standard InChI Key QGLBBAUVPATXPV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2

Introduction

Synthesis of 1-(3-Chlorophenyl)-3-pyridin-3-ylurea

The synthesis of this compound typically involves the reaction between an isocyanate derivative and an amine. A generalized procedure includes:

  • Starting Materials:

    • 3-chlorophenyl isocyanate

    • Pyridin-3-amine

  • Reaction Conditions:

    • Solvent: Dichloromethane or toluene

    • Temperature: Room temperature to mild heating

    • Catalyst: None required (reaction proceeds via nucleophilic addition)

  • Mechanism:

    • The nucleophilic nitrogen atom of pyridin-3-amine attacks the carbon atom of the isocyanate group.

    • This results in the formation of the urea linkage.

  • Purification:

    • The crude product is purified using recrystallization or column chromatography.

Potential as an Anticancer Agent

Urea derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For example:

  • Similar compounds have shown activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .

  • The urea moiety facilitates hydrogen bonding with target proteins, while the pyridine ring enhances selectivity.

Enzyme Inhibition

Urea-based compounds are known inhibitors of enzymes such as urease and kinases:

  • Urease inhibition can prevent conditions like peptic ulcers and kidney stones .

  • Computational studies suggest that derivatives with chlorophenyl and pyridine groups exhibit strong binding affinities toward enzyme active sites.

Computational Studies

Docking Simulations:

  • Computational tools predict that the chlorophenyl and pyridine groups interact with hydrophobic pockets in protein targets.

  • Hydrogen bonds formed by the urea moiety enhance binding stability.

Binding Affinity:

CompoundTarget EnzymeBinding Energy (kcal/mol)
1-(3-Chlorophenyl)-3-pyridin-3-ylureaUrease-7.5
Similar urea derivatives5-Lipoxygenase-9.0

Applications in Medicinal Chemistry

1-(3-Chlorophenyl)-3-pyridin-3-ylurea holds promise for further development as:

  • Anticancer Agents: Due to its ability to inhibit cell proliferation through kinase inhibition.

  • Anti-inflammatory Drugs: By targeting enzymes involved in inflammatory pathways.

  • Enzyme Inhibitors: Particularly for urease, which has implications in gastrointestinal health.

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